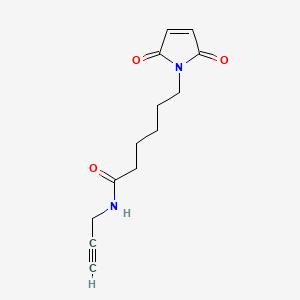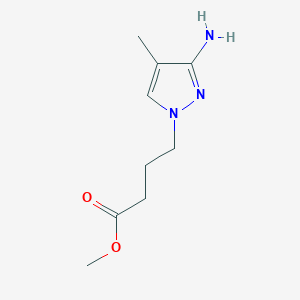
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a carbamate group attached to the tert-butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate typically involves the reaction of 5-bromothiophene-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and thiophene sulfones.
Reduction Reactions: Products include the corresponding amine derivatives.
Applications De Recherche Scientifique
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((5-bromothiophen-2-YL)methyl)carbamate
- Tert-butyl ((5-bromopyridin-3-YL)methyl)carbamate
- Tert-butyl ((5-bromopyrimidin-2-YL)methyl)carbamate
Uniqueness
Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H14BrNO2S |
|---|---|
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-7-4-8(11)15-6-7/h4,6H,5H2,1-3H3,(H,12,13) |
Clé InChI |
UXTSRGDNHGVDNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CSC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)

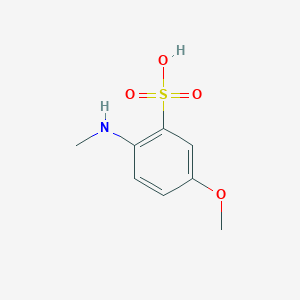
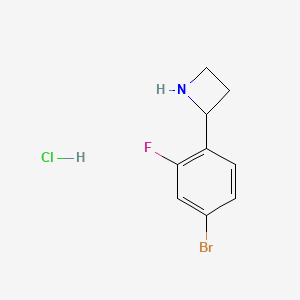

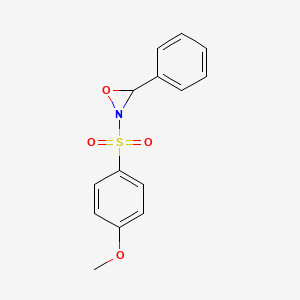
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
